molecular formula C20H17NO B174078 N-benzhydrylbenzamide CAS No. 1485-72-9

N-benzhydrylbenzamide

Cat. No. B174078
CAS RN: 1485-72-9
M. Wt: 287.4 g/mol
InChI Key: NAMNSMRPXCPPFE-UHFFFAOYSA-N
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Description

N-benzhydrylbenzamide is a chemical compound with the molecular formula C20H17NO . It has a molecular weight of 287.4 g/mol . The IUPAC name for this compound is N-benzhydrylbenzamide .


Synthesis Analysis

N-benzhydrylbenzamide was synthesized using Gabriel synthesis and Scotten-Baumann benzoylation reactions . The FTIR spectrum of N-benzhydrylbenzamide shows the presence of various functional groups such as amide, aromatic groups, and stretching vibrations for benzene derivatives .


Molecular Structure Analysis

The 1H NMR spectrum of N-benzhydrylbenzamide confirmed the presence of amide and phenyl group hydrogens whereas the 13C NMR spectrum shows the presence of aromatic carbons and carbonyl group carbon .


Chemical Reactions Analysis

The synthesis of N-benzhydrylbenzamide involves Gabriel synthesis and Scotten-Baumann benzoylation reactions .


Physical And Chemical Properties Analysis

N-benzhydrylbenzamide has a molecular weight of 287.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 287.131014166 g/mol .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

N-benzhydrylbenzamide derivatives have been studied for their antiproliferative activity on cancer cell lines, including human liver hepatocellular carcinoma and human breast cancer. These compounds show a significant inhibitory effect on cell growth, with some demonstrating a proapoptotic effect, particularly on breast cancer cell lines (Corbo et al., 2016).

Development of Specific Catalysts

Research has been conducted on designing tailor-made catalysts for organic reactions using compounds like N-benzhydrylbenzamide. These compounds can act as templates to create specific adsorption sites on surfaces, demonstrating an enzyme-like specific catalytic function (Morihara, Kurihara, & Suzuki, 1988).

Inhibition of NFκB Activation and Apoptosis Induction

N-substituted benzamides, a category that includes N-benzhydrylbenzamide, have been studied for their ability to inhibit NFκB activation and induce apoptosis in vitro. These compounds show potential as sensitizers for radio- or chemotherapy, with some variants showing distinct effects in inducing apoptosis or inhibiting NFκB activation (Liberg, Lazarevic, Pero, & Leanderson, 1999).

Metabolic Conversion in Biochemical Pharmacology

Studies have explored the metabolic conversion of N-benzhydrylbenzamide derivatives, investigating their stability and transformation into different compounds, such as N-(hydroxymethyl) compounds, which have been identified as metabolites in various contexts (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Electrophysiological Activity in Cardiac Research

N-substituted benzamides, including N-benzhydrylbenzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibit potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Safety And Hazards

N-benzhydrylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment and ensure adequate ventilation when handling the compound .

Future Directions

As N-benzhydrylbenzamide structurally mimics CD40L, it can be considered as a candidate molecule for the further development of novel immunotherapeutic agents . This suggests potential future directions in the field of immunotherapy.

properties

IUPAC Name

N-benzhydrylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMNSMRPXCPPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276951
Record name N-benzhydrylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydrylbenzamide

CAS RN

1485-72-9
Record name N-(DIPHENYLMETHYL)BENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzhydrylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
V Vani, S Muthukumaran - Asian journal of chemistry, 2011 - researchgate.net
… , N-benzhydrylbenzamide was designed using computational techniques. This N-benzhydrylbenzamide … The FTIR spectrum of N-benzhydrylbenzamide shows the presence of various …
Number of citations: 1 www.researchgate.net
EH White, PM Dzadzic - The Journal of Organic Chemistry, 1974 - ACS Publications
Results N-Benzhydryl-, N-(4-chlorobenzhydryl)-, and N-(4-methoxybenzhydryl) benzamides were nitrosated with dinitrogen tetroxide6 to yield compounds 3a-c. These nitro-soamides …
Number of citations: 1 pubs.acs.org
SK Karu, C Malapaka - European Journal of Organic Chemistry, 2023 - Wiley Online Library
Acid catalyzed multicomponent reaction (MCR) for the synthesis of N‐benzhydryl amide derivatives from aldehydes, N,N‐disubstituted arylamines and nitriles is reported. The reaction …
V Vemula, S Muthukumaran - researchgate.net
… N-Benzhydrylbenzamide was synthesized in three steps. In step1, … was carried out to produce N-benzhydrylbenzamide 'he … involved in the sy thesis of N benzhydrylbenzamide. …
Number of citations: 0 www.researchgate.net
V Vani, S Prasad, M Sivanandham - International Journal of …, 2014 - researchgate.net
… ammonium benzoyltrimethyl chloride and Nbenzhydrylbenzamide were synthesized and characterized. The third molecule, 3-( Dimethylamino) propiophenone hydrochloride was …
Number of citations: 1 www.researchgate.net
V Vani - shodhganga.inflibnet.ac.in
The mentor s laboratory has been studying the immune response to cancer vaccines in combination with adjuvants. The overall objective of this thesis is to prepare small molecules that …
Number of citations: 0 shodhganga.inflibnet.ac.in
KN Mehrotra, GP Pandey - Chemistry Letters, 1979 - journal.csj.jp
… of a solution of N-benzhydrylbenzamide (2a, 0.30g) in 2-propanol (80ml) under the same conditions as described above (three such runs were combined) gave 0.15g (17%) of …
Number of citations: 2 www.journal.csj.jp
ER Stedronsky, J Gal, RA More O'Ferrall… - Journal of the …, 1968 - ACS Publications
… used to prepare three amides: N-benzhydrylbenzamide, vNh 3304and vco 1633 cm-1, mp 170-172 (lit.6* mp 174-176); N-benzhydryl-p-… N-nitroso-N-benzhydrylbenzamide (vCo …
Number of citations: 9 pubs.acs.org
X Dai, F Shi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… The N-alkylation of benzamide 1a with benzhydrol 2b was investigated with 100 mg H-mont at 100 C in 1,4-dioxane and N-benzhydrylbenzamide 3b was obtained in 90% yield (…
Number of citations: 30 pubs.rsc.org
M Mazloumi, F Shirini - ChemistrySelect, 2023 - Wiley Online Library
… , its efficacy in the acceleration of the synthesis of N-benzhydrylbenzamide and 5-phenyl-1H-… Comparison of the results obtained from the synthesis of N-benzhydrylbenzamide and 5-…

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